molecular formula C20H16N2O2 B018322 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole CAS No. 599201-51-1

3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole

Cat. No.: B018322
CAS No.: 599201-51-1
M. Wt: 316.4 g/mol
InChI Key: ORQCVARUEKAYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of an amino group and a methoxy group on the phenyl ring, as well as a phenyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole typically involves the condensation of 3-amino-4-methoxybenzoic acid with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoxazole core can also interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-phenylbenzoxazole: Lacks the amino group, which may affect its reactivity and applications.

    2-(3-Amino-4-chlorophenyl)-5-phenylbenzoxazole: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and biological activity.

    2-(3-Amino-4-methoxyphenyl)-5-methylbenzoxazole: Has a methyl group instead of a phenyl group, which can alter its steric and electronic properties.

Uniqueness

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole is unique due to the presence of both amino and methoxy groups on the phenyl ring, as well as the phenyl group attached to the benzoxazole core

Properties

IUPAC Name

2-methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-23-18-9-8-15(11-16(18)21)20-22-17-12-14(7-10-19(17)24-20)13-5-3-2-4-6-13/h2-12H,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCVARUEKAYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433550
Record name 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599201-51-1
Record name 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-4-phenylphenol (554 mg, 2.9 mmol) and 4-methoxy-3-aminobenzoic acid (500 mg, 2.9 mmol) the subtitle compound was obtained, 111 mg (10%). 1H NMR (CDCl3) δ 7.84(s, 1H), 7.72–7.38(m, 9H), 6.93(d, J=8.3 Hz, 1H), 3.96(s, 3H). MS 316 m/z (M+H)+.
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Reactant of Route 2
Reactant of Route 2
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Reactant of Route 3
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Reactant of Route 4
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Reactant of Route 5
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
Reactant of Route 6
Reactant of Route 6
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.